![molecular formula C22H29BrI2N2 B2369128 Diiodure de 1-(4-bromobenzyl)-1,4-diméthyl-4-[(E)-3-phényl-2-propényl]pipérazinium CAS No. 1047974-94-6](/img/structure/B2369128.png)
Diiodure de 1-(4-bromobenzyl)-1,4-diméthyl-4-[(E)-3-phényl-2-propényl]pipérazinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group, a dimethylpiperazinium core, and a phenylpropenyl moiety
Applications De Recherche Scientifique
1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl bromide with piperazine to form 1-(4-bromobenzyl)piperazine. This intermediate is then reacted with 1,4-dimethylpiperazine and 3-phenyl-2-propenal under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide undergoes various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylpropenyl moiety.
Addition Reactions: The double bond in the phenylpropenyl group can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide in acetone are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-bromobenzyl)piperazine
- 1-(4-chlorobenzyl)piperazine
- 1-(4-methylbenzyl)piperazine
Uniqueness
1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,4-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1,4-diium;diiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN2.2HI/c1-24(14-6-9-20-7-4-3-5-8-20)15-17-25(2,18-16-24)19-21-10-12-22(23)13-11-21;;/h3-13H,14-19H2,1-2H3;2*1H/q+2;;/p-2/b9-6+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIEBBOLFGRQQ-SWSRPJROSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3.[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)Br)C/C=C/C3=CC=CC=C3.[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrI2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine](/img/structure/B2369045.png)
![2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2369047.png)
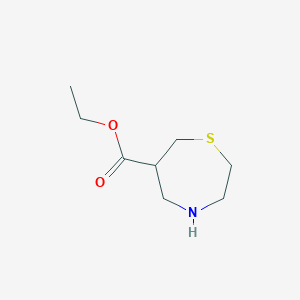
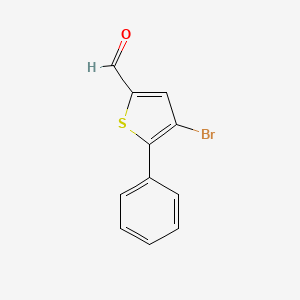
![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide](/img/structure/B2369053.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)
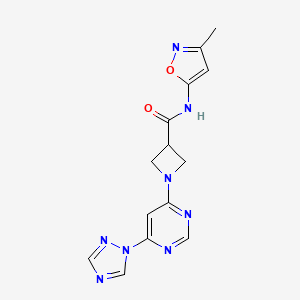
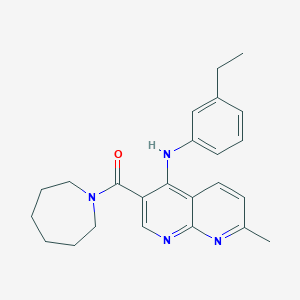
![2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2369060.png)
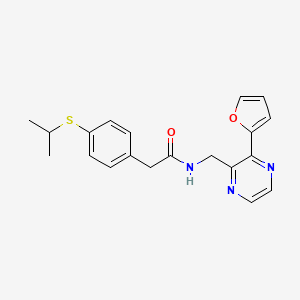
![Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2369064.png)
![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)


